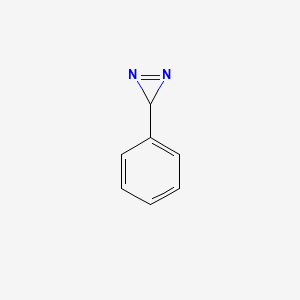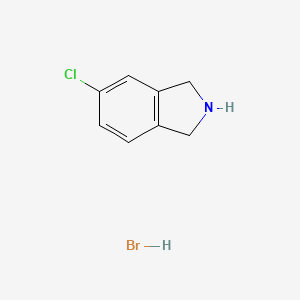
2-Methyloxetan-3-ol,trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloxetan-3-ol,trans- is a cyclic ether with a four-membered ring structure It is a derivative of oxetane, characterized by the presence of a hydroxyl group and a methyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxetan-3-ol,trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method includes the epoxide ring opening followed by ring closure . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Methyloxetan-3-ol,trans- often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize side reactions and maximize the purity of the final product .
化学反応の分析
Types of Reactions
2-Methyloxetan-3-ol,trans- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methyloxetan-3-ol,trans- can yield formaldehyde and propene, while reduction can produce different alcohol derivatives .
科学的研究の応用
2-Methyloxetan-3-ol,trans- has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyloxetan-3-ol,trans- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and chemical reactions .
類似化合物との比較
Similar Compounds
Oxetan-3-ol: Similar to 2-Methyloxetan-3-ol,trans-, but without the methyl group.
2,2-Dimethyloxetan: Contains two methyl groups, leading to different reactivity and stability.
3-Methyloxetan-2-one: A ketone derivative with distinct chemical properties.
Uniqueness
2-Methyloxetan-3-ol,trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives.
特性
分子式 |
C4H8O2 |
|---|---|
分子量 |
88.11 g/mol |
IUPAC名 |
(2R,3S)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
InChIキー |
KHCRYZBFFWBCMJ-DMTCNVIQSA-N |
異性体SMILES |
C[C@@H]1[C@H](CO1)O |
正規SMILES |
CC1C(CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)

